molecular formula C16H15Cl3N2O3S2 B15103943 methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B15103943
M. Wt: 453.8 g/mol
InChI Key: WVNAZDRIKNCAIA-UHFFFAOYSA-N
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Description

This compound features a methyl ester-substituted 5,6-dihydro-4H-cyclopenta[b]thiophene core with two key substituents:

  • Thiophen-2-ylcarbonylamino group: The thiophene ring contributes aromaticity and sulfur-mediated interactions, while the carbonyl linker facilitates hydrogen bonding.

Its synthesis likely involves multi-component reactions, such as the Gewald or Petasis reactions, with tailored reagents for trichloroethyl and thienylcarbonyl incorporation .

Properties

Molecular Formula

C16H15Cl3N2O3S2

Molecular Weight

453.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H15Cl3N2O3S2/c1-24-14(23)11-8-4-2-5-9(8)26-13(11)21-15(16(17,18)19)20-12(22)10-6-3-7-25-10/h3,6-7,15,21H,2,4-5H2,1H3,(H,20,22)

InChI Key

WVNAZDRIKNCAIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Functional Differences Potential Biological Implications
Target Compound 2,2,2-Trichloroethyl, Thiophen-2-ylcarbonyl ~480 High electronegativity (Cl3), thiophene aromaticity Enhanced hydrophobic interactions; possible antimicrobial activity
Ethyl 2-[(2-Thienylcarbonyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Ethyl ester, Thiophen-2-ylcarbonyl 321.41 Ethyl ester (vs. methyl), no trichloro group Increased lipophilicity; ester cleavage kinetics differ
Methyl 2-{[1-(2-Furoylamino)-2-Oxo-2-Phenylethyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Furoylamino, Phenyl-oxoethyl ~430 Furan (vs. thiophene), phenyl group Reduced sulfur interactions; potential π-π stacking with phenyl
2-[(2-Fluorobenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylic Acid () Fluorobenzoyl, Carboxylic acid ~350 Fluorine substituent, free carboxylic acid Enhanced polarity; possible improved target binding via F···H interactions
Ethyl 2-[(4-Phenylbenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () 4-Phenylbenzoyl, Ethyl ester 391.5 Extended aromatic system Higher lipophilicity (logP ~5.9); membrane permeability

Key Observations :

Substituent Effects :

  • Trichloroethyl Group : Unique to the target compound, this group likely enhances metabolic stability and resistance to enzymatic degradation compared to phenyl or oxoethyl substituents .
  • Thiophene vs. Furan : Thiophene’s sulfur atom may engage in stronger van der Waals interactions, whereas furan’s oxygen could participate in hydrogen bonding .

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (target and ) are more lipophilic but prone to hydrolysis. The carboxylic acid in improves water solubility and ionizability, critical for pH-dependent activity .

Biological Activity: Antimicrobial Potential: Thioureido derivatives () exhibit antifungal/antibacterial activity via hydrogen bonding, while the target’s trichloroethyl group may confer broader biocidal properties . Antiviral Applications: Fluorobenzoyl derivatives () target influenza polymerase, suggesting the target compound’s trichloro-thiophene scaffold could be optimized for viral enzyme inhibition .

Research Findings and Implications

  • Metabolic Stability : Ethyl esters () may undergo faster hepatic hydrolysis than methyl esters, impacting bioavailability .
  • SAR Trends : Thiophene derivatives generally show higher antimicrobial activity than furan analogs, likely due to sulfur’s electronegativity and larger atomic radius .

Biological Activity

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure includes a cyclopentathiophene core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₆H₁₈Cl₃N₂O₃S
Molecular Weight324.73 g/mol
IUPAC NameThis compound
AppearanceSolid
Storage ConditionsRoom Temperature

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activities. For instance, derivatives of similar thiophene compounds have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .

In a study evaluating a series of thiophene derivatives, it was found that the presence of electron-withdrawing groups such as chlorine enhanced cytotoxicity against cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar compounds have been shown to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : Its structural features allow it to bind effectively to various receptors and proteins involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death .

Study on Anticancer Activity

A recent study investigated the anticancer effects of a series of thiophene derivatives including methyl 2-(substituted amino)-5,6-dihydro-4H-cyclopenta[b]thiophene carboxylates. Results indicated that compounds with halogen substitutions exhibited IC50 values as low as 0.25 µM against A549 cells .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives were tested against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL for various derivatives .

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